3-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core linked via an ether bond to a piperidine ring. The piperidine moiety is further functionalized with a 2-(4-fluorophenoxy)acetyl group.
Properties
IUPAC Name |
3-[1-[2-(4-fluorophenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c19-13-3-5-14(6-4-13)25-12-17(24)23-9-1-2-15(11-23)26-18-16(10-20)21-7-8-22-18/h3-8,15H,1-2,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTCPMGXLZOXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)F)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have shown that derivatives related to this compound exhibit significant antibacterial properties. For example, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values against strains like Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .
Anticancer Research
Research indicates that compounds with similar structural motifs can act as modulators in cancer treatment. The presence of the pyrazine moiety is associated with enhanced bioactivity against cancer cell lines, making it a candidate for further exploration in anticancer drug development .
Neurological Applications
Given the piperidine component, there is potential for applications in treating neurological disorders. Compounds that interact with neurotransmitter receptors or exhibit neuroprotective effects are being investigated, aligning with the structural characteristics of 3-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile .
Case Study 1: Antibacterial Efficacy
A study involving derivatives of the compound demonstrated effective antibacterial activity against multiple strains. The compound was tested against Bacillus cereus, Klebsiella pneumoniae, and others, yielding promising results that warrant further investigation into its mechanism and efficacy in clinical settings .
Case Study 2: Neuropharmacological Effects
In neuropharmacology, compounds similar to this compound have been evaluated for their ability to cross the blood-brain barrier and modulate central nervous system activity. These studies highlight the importance of structural modifications in enhancing bioavailability and therapeutic effects .
Mechanism of Action
The mechanism of action of 3-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazine-carbonitrile derivatives with piperidine/piperazine-based side chains. Below is a comparative analysis of structurally and functionally related analogs:
Structural Analogs with Modified Acetyl Groups
Pyrazine vs. Pyridopyrazine Derivatives
Piperidine vs. Piperazine Derivatives
- Key Insight : The piperidine ring in the target compound may confer rigidity compared to piperazine derivatives, possibly reducing off-target interactions .
Carbonitrile-Containing Pesticides
- Key Insight: The 4-fluorophenoxy group in the target compound distinguishes it from pesticidal carbonitriles, suggesting divergent biological targets (e.g., kinases vs. ion channels) .
Biological Activity
3-((1-(2-(4-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a nitrile group and a piperidine ring linked to a fluorophenoxyacetyl group . Its molecular formula is with a molecular weight of 356.4 g/mol. The structure is significant for its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets can modulate their activity, influencing various signaling pathways crucial for cellular function.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Antitumor Activity : Research indicates that pyrazine derivatives exhibit significant antitumor properties by inhibiting critical pathways involved in cancer cell proliferation and survival. For instance, compounds similar to this structure have shown effective inhibition against various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : Similar pyrazine derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the piperidine and fluorophenoxy groups enhances this activity, making it a candidate for further exploration in treating infections .
- Anti-inflammatory Effects : Compounds featuring similar structural motifs have been investigated for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Research Findings and Case Studies
A review of literature reveals diverse findings related to the biological activity of pyrazine derivatives:
Synthesis and Structural Optimization
The synthesis of this compound involves several steps:
- Formation of the piperidine ring through cyclization reactions.
- Acylation with 4-fluorophenoxyacetic acid.
- Introduction of the pyrazine moiety followed by nitrile group formation.
These synthetic strategies are crucial for optimizing the biological activity of the compound through structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
